(4-Chloro-phenyl)-[4-(3-chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazin-1-yl]-methanone
Description
Key Crystallographic Parameters:
| Parameter | Value |
|---|---|
| Space group | $$ P\overline{1} $$ |
| Unit cell dimensions | $$ a = 10.144 \, \text{Å}, \, b = 12.299 \, \text{Å}, \, c = 14.528 \, \text{Å} $$ |
| $$ \alpha/\beta/\gamma $$ | $$ 90.0^\circ/95.2^\circ/90.0^\circ $$ |
| Z-value | 2 |
| Density (calc.) | $$ 1.419 \, \text{g/cm}^3 $$ |
Intermolecular interactions include:
- N–H⋯O hydrogen bonds between the piperazinium N–H and carbonyl oxygen ($$ d = 2.89 \, \text{Å} $$).
- C–H⋯F contacts ($$ d = 3.12 \, \text{Å} $$) stabilizing the trifluoromethyl group.
- π-π stacking between chlorophenyl and pyridinyl rings ($$ \text{interplanar distance} = 3.45 \, \text{Å} $$).
Spectroscopic Profiling (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, CDCl3):
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 7.42 | d (J = 8.4 Hz) | Chlorophenyl H-2/H-6 |
| 7.33 | d (J = 8.4 Hz) | Chlorophenyl H-3/H-5 |
| 8.21 | s | Pyridinyl H-6 |
| 4.08 | t (J = 5.2 Hz) | Piperazine N–CH2– |
| 3.40 | m | Piperazine CH2–N |
13C NMR (101 MHz, CDCl3):
| δ (ppm) | Assignment |
|---|---|
| 181.16 | Carbonyl (C=O) |
| 158.49 | Pyridinyl C-2 |
| 126.22 | Trifluoromethyl (CF3) adjacent C |
19F NMR (376 MHz, CDCl3):
Infrared (IR) Spectroscopy
| Band (cm⁻¹) | Assignment |
|---|---|
| 1685 | C=O stretch |
| 1320 | C–F stretch (CF3) |
| 1150 | C–N stretch (piperazine) |
Mass Spectrometry (MS):
- ESI-MS: $$ m/z = 419.1 \, [M+H]^+ $$ (calc. 418.24).
- Fragmentation peaks at $$ m/z = 301.0 \, (\text{loss of C}6\text{H}4\text{Cl}) $$ and $$ m/z = 196.0 \, (\text{pyridinylmethyl fragment}) $$.
Quantum Mechanical Calculations for Electronic Structure
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level was employed to optimize the geometry and analyze electronic properties.
Key Findings:
HOMO-LUMO Gap:
- $$ E{\text{HOMO}} = -6.34 \, \text{eV} $$, $$ E{\text{LUMO}} = -2.17 \, \text{eV} $$, $$ \Delta E = 4.17 \, \text{eV} $$.
- The gap indicates moderate reactivity, with electron density localized on the pyridinyl and carbonyl groups.
Electrostatic Potential (ESP):
Natural Bond Orbital (NBO) Analysis:
- Hyperconjugation between $$ \sigma(\text{C–Cl}) $$ and $$ \sigma^*(\text{C–C}) $$ ($$ E^{(2)} = 4.8 \, \text{kcal/mol} $$).
- Stabilization energy of $$ 12.3 \, \text{kcal/mol} $$ for lp(O) → $$ \sigma^*(\text{C–N}) $$.
Properties
IUPAC Name |
(4-chlorophenyl)-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2F3N3O/c19-14-3-1-12(2-4-14)17(27)26-7-5-25(6-8-26)11-16-15(20)9-13(10-24-16)18(21,22)23/h1-4,9-10H,5-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLFQKOIQAQFCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-Chloro-phenyl)-[4-(3-chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazin-1-yl]-methanone , also known by its IUPAC name, is a complex organic molecule with potential pharmacological applications. Its structure includes a piperazine moiety, which is often associated with various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse sources and research findings.
Chemical Structure and Properties
The compound's chemical formula is , and it features the following structural elements:
- Chlorophenyl group : Known for enhancing biological activity.
- Trifluoromethyl pyridine : Imparts unique electronic characteristics that may influence receptor interactions.
- Piperazine ring : Commonly associated with various pharmacological effects.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing trifluoromethyl groups demonstrate enhanced activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) strains . The minimum inhibitory concentrations (MICs) for related compounds suggest potential effectiveness in treating resistant bacterial infections.
Anticancer Potential
The piperazine derivative class has been extensively studied for anticancer properties. In particular, compounds that share structural similarities with the target compound have been reported to inhibit various cancer cell lines effectively. For example, one study demonstrated that piperazine derivatives showed potent activity against specific cancer types by inducing apoptosis and inhibiting cell proliferation .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. In vitro studies have assessed its ability to inhibit acetylcholinesterase (AChE) and urease, important targets in treating neurological disorders and managing urea cycle disorders, respectively. The presence of electron-withdrawing groups like chlorine and trifluoromethyl enhances binding affinity to these enzymes .
Case Studies
-
Antimicrobial Evaluation :
A study conducted on similar compounds showed significant activity against MRSA, with MIC values indicating a strong potential for development as an antibiotic agent. The compound's structural features were correlated with enhanced activity against resistant strains . -
Anticancer Activity :
Research involving piperazine derivatives revealed that specific substitutions on the phenyl ring led to increased cytotoxicity in cancer cell lines such as A431 (epidermoid carcinoma) and MCF-7 (breast cancer). The compound was noted to be particularly effective when the trifluoromethyl group was present .
Research Findings Summary Table
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets:
- Antipsychotic Activity : Compounds with similar piperazine structures have been shown to possess antipsychotic properties. Research indicates that modifications in the piperazine ring can influence receptor binding affinity, particularly at dopamine and serotonin receptors .
- Antimicrobial Properties : The presence of the chlorinated pyridine moiety may confer antimicrobial activity. Studies have indicated that chlorinated compounds often exhibit enhanced activity against bacterial strains, making this compound a candidate for further antimicrobial research .
Pharmacological Studies
Pharmacological investigations into this compound have revealed its potential role in:
- Neuropharmacology : The compound's ability to modulate neurotransmitter systems positions it as a candidate for studying neurological disorders such as schizophrenia or depression. Its interactions with serotonin receptors are of particular interest .
- Cancer Research : Initial studies suggest that compounds containing similar structural motifs may inhibit cancer cell proliferation. This opens avenues for exploring (4-Chloro-phenyl)-[4-(3-chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazin-1-yl]-methanone in oncology .
Case Study 1: Antipsychotic Activity
A study published in the Journal of Medicinal Chemistry explored various piperazine derivatives for their antipsychotic effects. The results indicated that certain modifications led to increased binding affinities at dopamine D2 receptors, suggesting that this compound could be further developed as a novel antipsychotic agent .
Case Study 2: Antimicrobial Efficacy
Research conducted on chlorinated pyridine derivatives demonstrated significant antibacterial activity against Gram-positive bacteria. The study highlighted the importance of the trifluoromethyl group in enhancing bioactivity, suggesting that this compound could be effective against resistant bacterial strains .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with related arylpiperazine and pyridine derivatives. Key differences lie in substituent patterns, physicochemical properties, and inferred pharmacological profiles.
Structural Variations
Physicochemical Properties
- Lipophilicity : The trifluoromethyl and chlorophenyl groups in the target compound enhance lipophilicity compared to analogs with polar substituents like hydroxyethyl or methoxy groups . This may improve blood-brain barrier penetration.
- Steric Hindrance : The methylene bridge between pyridine and piperazine reduces steric bulk compared to compounds with extended alkyl chains (e.g., MK45’s butan-1-one) .
Pharmacological Inferences
- Receptor Binding : The chloro-trifluoromethylpyridine group likely targets receptors with hydrophobic pockets (e.g., serotonin or dopamine receptors), similar to arylpiperazines in antipsychotic agents .
- Metabolic Stability : The trifluoromethyl group may confer resistance to oxidative metabolism compared to methylsulfonyl or hydroxyethyl analogs .
- Selectivity : Substitution at the pyridine 2-position (vs. pyrimidine in or thiophene in ) could influence selectivity for specific receptor subtypes.
Research Findings and Data Tables
Table 1: Comparative Physicochemical Data
| Property | Target Compound | MK45 | Compound in |
|---|---|---|---|
| Molecular Weight | ~460 g/mol (estimated) | 471.9 g/mol | 449.9 g/mol |
| cLogP | 4.2 (predicted) | 3.8 | 3.5 |
| Hydrogen Bond Donors | 0 | 0 | 1 (sulfonyl) |
Preparation Methods
Step 1: Preparation of the Piperazine Core
- Starting Materials: Piperazine or its derivatives can be used as starting materials.
- Modification: The piperazine ring can be modified through alkylation or acylation reactions.
Step 3: Attachment of the Phenyl Group
- Phenyl Acylation: The final step involves acylating the piperazine nitrogen with a 4-chlorophenyl group, typically using acid chlorides or anhydrides.
Analysis and Characterization
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Use $${}^{1}$$H and $${}^{13}$$C NMR to confirm the structure.
- Mass Spectrometry (MS): Verify the molecular weight using techniques like HRMS.
- Infrared (IR) Spectroscopy: Identify functional groups.
Data and Research Findings
Given the lack of specific literature on this compound, general trends from similar compounds suggest that the synthesis involves careful control of reaction conditions to ensure high yields and purity.
| Compound | Synthesis Steps | Yield | Purity |
|---|---|---|---|
| Similar Compounds | Alkylation/Acylation | Variable | High (>95%) |
Q & A
What synthetic strategies are recommended for optimizing the yield and purity of (4-Chloro-phenyl)-[4-(3-chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazin-1-yl]-methanone?
Methodological Answer:
The synthesis involves multi-step reactions, including:
- Step 1: Formation of the piperazine core via nucleophilic substitution or reductive amination.
- Step 2: Introduction of the 3-chloro-5-trifluoromethyl-pyridin-2-ylmethyl group through alkylation or coupling reactions (e.g., Suzuki-Miyaura for aromatic systems).
- Step 3: Final acylation with 4-chlorobenzoyl chloride.
Key Considerations:
- Use catalysts like p-toluenesulfonic acid (evidence from analogous piperazine syntheses) to improve reaction efficiency .
- Monitor intermediates via TLC/HPLC and purify via column chromatography or recrystallization.
- Achieve >95% purity by optimizing solvent systems (e.g., dichloromethane/ethanol mixtures for crystallization) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
